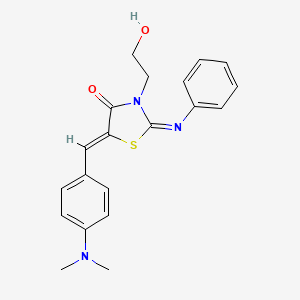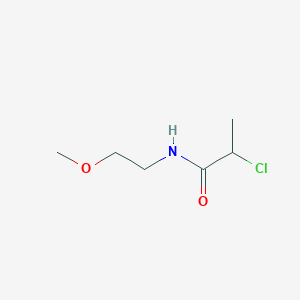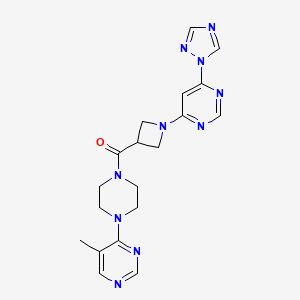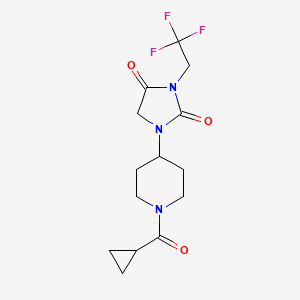
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile, also known as JNJ-40411813, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been shown to have a unique mechanism of action, making it a promising candidate for further investigation.
Wirkmechanismus
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has a unique mechanism of action, acting as a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which regulate insulin secretion and glucose metabolism. By inhibiting DPP-IV, rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile have been studied extensively. In animal models, it has been shown to improve glucose tolerance and insulin sensitivity. It has also been shown to have vasodilatory effects, leading to a decrease in blood pressure. In addition, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile in lab experiments is its unique mechanism of action, which may provide insights into the regulation of glucose metabolism and the development of new treatments for diabetes. However, one limitation is that its effects may vary depending on the animal model used, and further studies are needed to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential as a treatment for hypertension, as it has been shown to have vasodilatory effects. Additionally, further studies are needed to determine its efficacy in humans and to investigate its potential in other fields, such as oncology.
Synthesemethoden
The synthesis of rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves the reaction of 3-hydroxy-5-morpholinone with butyl isocyanate, followed by the addition of cyanogen bromide. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, it has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease. In oncology, it has been investigated for its ability to inhibit tumor growth and metastasis. In cardiovascular diseases, it has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Eigenschaften
IUPAC Name |
(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDDPOLSTTXBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC[C@@](N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2936902.png)



![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)
![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline](/img/structure/B2936909.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)

![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

